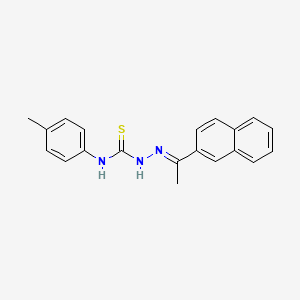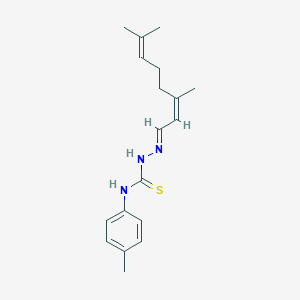![molecular formula C23H32N4O3 B3830402 N-cyclopropyl-2-[1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide](/img/structure/B3830402.png)
N-cyclopropyl-2-[1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide
Overview
Description
N-cyclopropyl-2-[1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a piperidine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between glyoxal and ammonia, followed by alkylation with 2-ethyl-5-methyl substituents.
Synthesis of the Piperidine Ring: The piperidine ring can be formed through a cyclization reaction of a suitable precursor, such as 4-piperidone, followed by N-alkylation with the imidazole derivative.
Coupling with Benzamide: The final step involves the coupling of the piperidine-imidazole intermediate with 4-methoxybenzoyl chloride under basic conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-[1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and piperidine rings, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-cyclopropyl-2-[1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.
Pharmacology: Research focuses on its interactions with various biological targets, including receptors and enzymes, to understand its pharmacokinetics and pharmacodynamics.
Chemical Biology: The compound is used as a tool to study biological pathways and mechanisms, particularly those involving imidazole and piperidine derivatives.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The imidazole ring may play a crucial role in binding to these targets, while the piperidine and benzamide moieties contribute to the overall binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating these targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-2-[1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide: This compound is unique due to its specific combination of functional groups and structural features.
Other Imidazole Derivatives: Compounds such as metronidazole and omeprazole share the imidazole ring but differ in their overall structure and applications.
Piperidine Derivatives: Compounds like piperidine and piperine contain the piperidine ring but lack the imidazole and benzamide moieties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-cyclopropyl-2-[1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O3/c1-4-22-24-15(2)20(26-22)14-27-11-9-17(10-12-27)30-21-13-18(29-3)7-8-19(21)23(28)25-16-5-6-16/h7-8,13,16-17H,4-6,9-12,14H2,1-3H3,(H,24,26)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNMJRHCGDJCNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(N1)C)CN2CCC(CC2)OC3=C(C=CC(=C3)OC)C(=O)NC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-dihydroxy-N-[(Z)-1-(4-methylphenyl)ethylideneamino]benzamide](/img/structure/B3830325.png)
![3,5-dihydroxy-N-[(Z)-1-phenylethylideneamino]benzamide](/img/structure/B3830327.png)
![N-[(Z)-1-(4-aminophenyl)ethylideneamino]-3,5-dihydroxybenzamide](/img/structure/B3830333.png)
![N-[(Z)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-3,5-dihydroxybenzamide](/img/structure/B3830342.png)
![N'-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B3830347.png)
![N-[(Z)-1-(4-bromophenyl)ethylideneamino]-4-ethoxybenzamide](/img/structure/B3830362.png)

![4-ethoxy-N-[(Z)-(3-hydroxy-4-methoxyphenyl)methylideneamino]benzamide](/img/structure/B3830379.png)
![3,4-dihydroxy-N-[(Z)-1-(4-methylphenyl)ethylideneamino]benzamide](/img/structure/B3830384.png)


![1-[3-(4-METHOXYPHENYL)-1,4,5-TRIAZATRICYCLO[5.2.2.0~2,6~]UNDEC-5-EN-4-YL]-1-ETHANONE](/img/structure/B3830418.png)
![Ethyl 5-[(4-chlorophenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate](/img/structure/B3830424.png)
